Cas no 1807141-27-0 (Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate)

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
-
- インチ: 1S/C9H7BrF2INO2/c1-16-9(15)6-5(7(11)12)4(2-10)3-14-8(6)13/h3,7H,2H2,1H3
- InChIKey: XUNJWHKNYQPVIH-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)C(C(F)F)=C(C=N1)CBr
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.6
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022123-250mg |
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |
1807141-27-0 | 95% | 250mg |
$950.60 | 2022-03-31 | |
Alichem | A029022123-500mg |
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |
1807141-27-0 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
Alichem | A029022123-1g |
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |
1807141-27-0 | 95% | 1g |
$2,895.00 | 2022-03-31 |
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 関連文献
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Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylateに関する追加情報
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate (CAS No. 1807141-27-0): A Versatile Building Block in Modern Pharmaceutical Synthesis
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate, identified by its CAS number 1807141-27-0, represents a highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular architecture, has garnered significant attention due to its utility in the synthesis of novel bioactive molecules. The presence of both bromomethyl and iodopyridine functional groups, coupled with the difluoromethyl moiety, makes it a particularly versatile scaffold for medicinal chemists seeking to develop innovative therapeutic agents.
The significance of this compound lies in its ability to serve as a precursor for a wide array of pharmacophores. The bromomethyl group, for instance, is a well-known handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are instrumental in constructing complex organic frameworks, enabling the creation of molecules with tailored biological activities. Similarly, the difluoromethyl group is a key structural feature often incorporated into drug candidates to enhance metabolic stability and binding affinity at biological targets.
The iodopyridine-3-carboxylate core of Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate provides an additional layer of reactivity. Iodine-containing pyridines are particularly useful in transition-metal-catalyzed transformations, including palladium-catalyzed C-H activation and gold-catalyzed cyclizations. These reactions allow for the efficient construction of heterocyclic structures, which are prevalent in many pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing novel antiviral and anticancer agents. The unique structural features of Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate make it an attractive candidate for such applications. For instance, the combination of the difluoromethyl group and the pyridine scaffold has been explored in the design of inhibitors targeting viral proteases and kinases. Additionally, the reactivity of the bromomethyl strong>
The pharmaceutical industry has also shown interest in this compound for its potential in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactivity of Methyl 5-(
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